molecular formula C18H13N3O3 B10803402 N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine

Katalognummer: B10803402
Molekulargewicht: 319.3 g/mol
InChI-Schlüssel: NGFGGLKKLYJKBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a hybrid heterocyclic compound combining a benzofuropyrimidine core with a 1,4-benzodioxin-6-amine substituent. The benzofuropyrimidine scaffold is notable for its structural resemblance to bioactive purine analogs, enabling interactions with enzymatic targets such as kinases and oxidoreductases . The 1,4-benzodioxin moiety, commonly found in sulfonamide derivatives, confers enhanced solubility and antibacterial/antifungal activity .

Eigenschaften

Molekularformel

C18H13N3O3

Molekulargewicht

319.3 g/mol

IUPAC-Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C18H13N3O3/c1-2-4-13-12(3-1)16-17(24-13)18(20-10-19-16)21-11-5-6-14-15(9-11)23-8-7-22-14/h1-6,9-10H,7-8H2,(H,19,20,21)

InChI-Schlüssel

NGFGGLKKLYJKBD-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NC=NC4=C3OC5=CC=CC=C54

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of WAY-631324 involves the synthesis of a cell-penetrating peptide that can bind and transport active proteins into mammalian cells. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is formulated to ensure high transfection efficiency and minimal cytotoxicity .

Industrial Production Methods

Industrial production of WAY-631324 involves large-scale synthesis and purification processes to ensure the compound’s consistency and quality. The production methods are designed to meet stringent regulatory standards and ensure the compound’s efficacy in various research applications .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

WAY-631324 hat eine breite Palette wissenschaftlicher Forschungsanwendungen, einschließlich, aber nicht beschränkt auf:

    Zellzyklusstudien: Untersuchung der Regulation und Progression des Zellzyklus.

    Transkriptionsregulation: Studium der Kontrolle der Genexpression auf der Ebene der Transkription.

    Proteinlokalisierung: Bestimmung der subzellulären Lokalisierung von Proteinen.

    Studien zu Signalwegen: Analyse der Signalwege, die an verschiedenen zellulären Prozessen beteiligt sind.

    Apoptose: Forschung zu den Mechanismen des programmierten Zelltods.

    Onkogenese: Studium der molekularen Mechanismen der Krebsentwicklung.

    Epigenetik: Untersuchung der erblichen Veränderungen der Genexpression, die keine Veränderungen der zugrunde liegenden DNA-Sequenz beinhalten.

    Zellregeneration: Erforschung der Mechanismen der Zellregeneration und -reparatur.

    Transdifferenzierung: Studium des Prozesses, bei dem sich ein differenzierter Zelltyp in einen anderen umwandelt.

Wirkmechanismus

WAY-631324 entfaltet seine Wirkungen durch einen peptidvermittelten Transfektionsmechanismus. Das zellgängige Peptid der Verbindung bindet an das Zielprotein und erleichtert dessen Transport über die Zellmembran. Sobald das Protein im Inneren der Zelle ist, kann es seine biologischen Wirkungen entfalten, sodass Forscher verschiedene zelluläre Prozesse und Signalwege untersuchen können.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine generally involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various substituents to enhance its biological activity. For instance, one method includes the use of sulfonamides to create derivatives that exhibit enzyme inhibitory properties. The process typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in metabolic pathways. For example:

  • α-glucosidase Inhibition : Some derivatives of 2,3-dihydrobenzo[1,4]-dioxin-6-amine have shown promising results in inhibiting α-glucosidase, an enzyme crucial for carbohydrate metabolism. This inhibition can be beneficial in managing Type 2 diabetes mellitus by slowing glucose absorption in the intestines .
  • Acetylcholinesterase Inhibition : The compound has also been evaluated for its ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cognitive function by increasing acetylcholine levels in the brain .

Anti-inflammatory and Analgesic Effects

Research indicates that certain derivatives may possess anti-inflammatory and analgesic properties. Compounds derived from benzodioxin structures have been screened for their activity against cyclooxygenase enzymes (COX-1 and COX-2), which play a significant role in inflammation and pain response. Inhibitors targeting these pathways can lead to new treatments for chronic pain and inflammatory conditions .

Case Study 1: Synthesis and Evaluation of Sulfonamide Derivatives

A study synthesized several sulfonamide derivatives from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results showed that specific modifications to the benzodioxin moiety significantly enhanced enzyme inhibition compared to the parent compound. This suggests that structural optimization is critical for developing effective therapeutics targeting metabolic disorders and neurodegeneration .

Case Study 2: Anti-inflammatory Screening

Another research effort focused on evaluating the anti-inflammatory properties of benzodioxin derivatives through COX inhibition assays. Compounds with specific substitutions demonstrated potent COX-2 selectivity with promising analgesic effects in preclinical models. These findings indicate that further development could lead to novel anti-inflammatory agents with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Tables

Compound Target Enzyme Inhibition Activity Therapeutic Potential
N-(2,3-dihydrobenzo[1,4]-dioxin-6-aminesα-glucosidaseModerateType 2 Diabetes
Benzodioxin DerivativesAcetylcholinesteraseHighAlzheimer's Disease
Sulfonamide DerivativesCOX enzymesSelective COX-2 InhibitionAnti-inflammatory

Wirkmechanismus

WAY-631324 exerts its effects through a peptide-mediated transfection mechanism. The compound’s cell-penetrating peptide binds to the target protein and facilitates its transport across the cell membrane. Once inside the cell, the protein can exert its biological effects, allowing researchers to study various cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) : Synthesized via aqueous Na₂CO₃-mediated coupling, this compound exhibited moderate antibacterial activity against S. aureus and E. coli but showed significant lipoxygenase inhibition (IC₅₀ = 12.3 µM), comparable to the standard Baicalein .
  • N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : Demonstrated superior lipoxygenase inhibition (IC₅₀ = 8.9 µM) due to the extended hydrophobic side chain enhancing target binding .

Acetamide Derivatives

  • 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l): Exhibited broad-spectrum antimicrobial activity (MIC = 4 µg/mL against S. aureus and C. albicans) with low hemolytic activity (<5%), making it a safer candidate for drug development .

Benzofuropyrimidine-Based Analogs

Simple Benzofuropyrimidines

  • Benzofuro[3,2-d]pyrimidin-4-amine: Synthesized via chlorination of benzofuropyrimidinone, this compound showed moderate kinase inhibition but lacked solubility due to the absence of hydrophilic substituents .
  • 4-(5-Methoxyindolin-1-yl)-2,6-dimethylfuro[2,3-d]pyrimidine (8): Demonstrated improved water solubility (logP = 1.9) and nanomolar affinity for serotonin receptors, highlighting the impact of methoxy and indole substituents .

Strobilurin Analogs

  • Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone derivatives: These fungicides showed moderate activity (50% inhibition at 50 mg/L) against Botrytis cinerea and Fusarium oxysporum, attributed to their ability to disrupt fungal mitochondrial respiration .

Hybrid Compounds with Dual Pharmacophores

  • N-1-benzofuran-5-yl-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine (7) : A conformationally restricted analog with a fused benzofuran-pyrimidine core exhibited potent antiproliferative activity (IC₅₀ = 0.8 µM in HeLa cells) due to enhanced π-π stacking with DNA .
  • N-(4-propoxyphenyl)furo[2,3-d]pyrimidin-4-amine (24): Demonstrated balanced solubility (logP = 2.1) and antimicrobial activity (MIC = 8 µg/mL against P. aeruginosa), outperforming simpler benzofuropyrimidines .

Data Tables

Table 1: Key Properties of N-[(4E)-[1]benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine and Analogs

Compound Name Biological Activity (IC₅₀/MIC) logP Key Structural Features Reference ID
Target Compound Not reported (predicted multitarget) ~2.5* Benzofuropyrimidine + benzodioxin-6-amine -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3) Lipoxygenase IC₅₀ = 12.3 µM 3.1 Sulfonamide linker
2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) MIC = 4 µg/mL (S. aureus) 2.8 Chlorophenyl + dimethylphenyl
Benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidinone derivatives 50% fungal inhibition at 50 mg/L 2.9 Triazolo ring
N-1-benzofuran-5-yl-N,2,6-trimethylfuro[2,3-d]pyrimidin-4-amine (7) Antiproliferative IC₅₀ = 0.8 µM 2.4 Trimethyl substitution

*Predicted using QSAR models based on structural analogs.

Research Findings and Implications

  • Antibacterial Potential: The benzodioxin-6-amine moiety enhances membrane permeability, as seen in sulfonamide derivatives (e.g., compound 7l), which outperformed vancomycin against resistant strains .
  • Antifungal Activity : Hybridization with triazolo rings (e.g., strobilurin analogs) improved fungicidal activity but introduced synthetic complexity .
  • Solubility Challenges : While benzodioxin and methoxy groups improve water solubility (e.g., compound 8), excessive hydrophobicity in benzofuropyrimidines limits bioavailability .

Biologische Aktivität

N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature regarding its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure which includes a benzofuro-pyrimidine core and a benzodioxin moiety. Its chemical formula is C17H13N3O2C_{17}H_{13}N_3O_2 with a molecular weight of 293.30 g/mol. The structural features suggest potential interactions with biological macromolecules such as DNA and proteins.

Mechanisms of Biological Activity

Research indicates that compounds similar to N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine exhibit several mechanisms of action:

  • DNA Binding : Many derivatives have shown the ability to bind to DNA, specifically within the minor groove. This interaction can inhibit DNA-dependent enzymes, leading to cytotoxic effects in cancer cells .
  • Antitumor Activity : Studies have demonstrated that related compounds possess significant antitumor properties across various cancer cell lines. For instance, compounds with similar structural motifs have been tested against lung cancer cell lines (A549, HCC827) and shown effective cytotoxicity .
  • Radical Generation : Some studies suggest that these compounds may produce free radicals under certain conditions, contributing to their cytotoxic effects against cancer cells .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the potential therapeutic efficacy of N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine.

Table 1: Cytotoxicity Data

CompoundCell LineIC50 (μM)Assay Type
Compound AA5495.12MTS
Compound BHCC8276.26BrdU
Compound CNCI-H3586.48MTS
N-[Benzofuro...]A549TBDTBD

Note: TBD = To Be Determined

Case Studies

Several case studies have highlighted the efficacy of benzofuro-pyrimidine derivatives in clinical settings:

  • Antitumor Efficacy : In vitro studies demonstrated that compounds structurally related to N-[(4E)- benzofuro[3,2-d]pyrimidin-4(3H)-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine showed promising results in reducing cell proliferation in human lung cancer models .
  • Antimicrobial Activity : Related compounds have also been evaluated for antimicrobial properties against various pathogens including Gram-positive and Gram-negative bacteria. The presence of specific functional groups was found to enhance antibacterial activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.